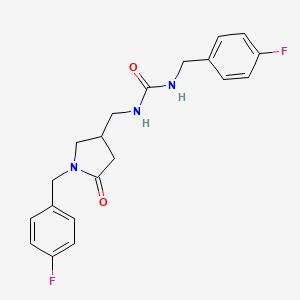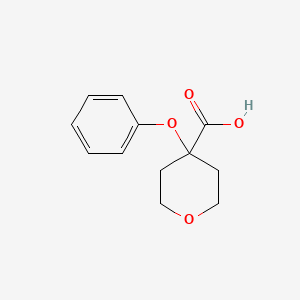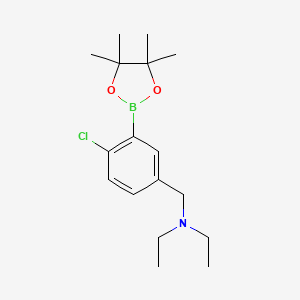
5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of chloro and trifluoromethyl groups may bestow this compound with distinctive physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it contains chloro and trifluoromethyl groups attached to the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyrazole ring and trifluoromethyl groups could contribute to its polarity, solubility, and stability .科学的研究の応用
1. Inhibitory Activity in Transcription and Cellular Permeability
One significant application of derivatives of the compound is in the inhibition of transcription mediated by transcription factors NF-kappaB and AP-1. Research has focused on improving the potential oral bioavailability of these compounds. Notably, substitutions at specific positions on the compound's pyrimidine ring have been shown to retain activity while improving cellular permeability, essential for the compound's effectiveness in biological systems (Palanki et al., 2000).
2. Glycine Transporter Inhibition
Compounds structurally related to 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide have been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). These compounds show promise due to their high central nervous system multiparameter optimization scores, indicating a balance of properties beneficial for CNS activity, including glycine transport inhibition (Yamamoto et al., 2016).
3. Antimicrobial Activity
Derivatives of the compound have been synthesized with significant yields and tested for in vitro antibacterial activity against pathogenic bacteria. Structural modifications in these derivatives have been carefully analyzed to ascertain their role in antimicrobial efficacy, showcasing the compound's potential as a template for developing new antimicrobial agents (Idrees et al., 2020).
4. Antifungal and Antimicrobial Potency
Related compounds exhibit moderate to excellent activities against various phytopathogenic fungi, indicating potential applications in agriculture for managing plant diseases. Structure-activity relationship studies and molecular docking have provided insights into the compounds' interaction with biological targets, reinforcing their potential as agricultural bioactive agents (Du et al., 2015).
5. Anticancer Activities
Certain derivatives demonstrate distinct inhibition of cancer cell proliferation, pointing to the potential application of the compound in cancer treatment. The exact mechanisms through which these compounds exert their anticancer effects are subjects of ongoing research, focusing on understanding their interaction with cellular targets and pathways (Liu et al., 2016).
作用機序
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
Similar compounds have been known to interact with their targets, causing changes in the biochemical processes within the body .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
将来の方向性
特性
IUPAC Name |
5-[chloro(difluoro)methyl]-3-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF5N3O/c1-7-5-10(12(14,15)16)22(21-7)11(23)20-9-4-2-3-8(6-9)13(17,18)19/h2-6H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIJXZJUNZTQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2537419.png)
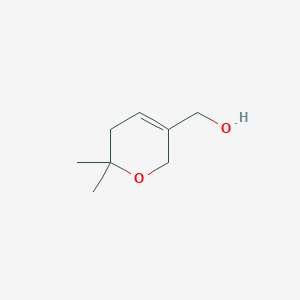

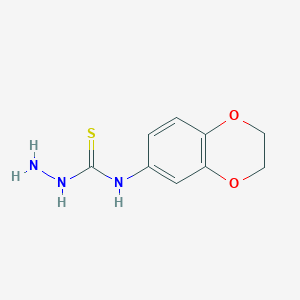
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)



